(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide hydrochloride
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Overview
Description
(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide hydrochloride is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are found in many natural products, including alkaloids and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of aryl hydrazones with ketones under acidic conditions . For example, the reaction of phenylhydrazine hydrochloride with an appropriate ketone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. These methods allow for better control of reaction conditions and can reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the compound can lead to the formation of indoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the C-3 position of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include oxindoles, indolines, and various substituted indole derivatives. These products are of significant interest due to their potential biological activities .
Scientific Research Applications
(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives are known to inhibit certain kinases and enzymes involved in cell signaling pathways, leading to their potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide hydrochloride include other indole derivatives such as:
1H-indole-3-carbaldehyde: Used as a precursor in multicomponent reactions.
2H-indazoles: Known for their medicinal applications as antihypertensive, anticancer, and anti-inflammatory agents.
Imidazole derivatives: Possess a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets this compound apart is its specific structure, which combines an indole moiety with an amino and phenylpropanamide group. This unique combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c18-15(17(21)20-13-6-2-1-3-7-13)10-12-11-19-16-9-5-4-8-14(12)16;/h1-9,11,15,19H,10,18H2,(H,20,21);1H/t15-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKWWVSVWUTYND-RSAXXLAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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